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Compound of Interest

(R)-2-Hydroxy-3-
Compound Name:
(tritylthio)propanoic Acid

Cat. No.: B13918613

Get Quote

\ J

CAS: 228107-54-8 | Formula: C22H2003S | M.W.: 364.46 g/mol [1]

Executive Summary & Molecular Architecture
(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a bifunctional chiral building block characterized

by a propanoic acid backbone, a secondary hydroxyl group at the

-position, and a bulky trityl (triphenylmethyl) protecting group on the

-thiol.

Its primary utility lies in peptidomimetic drug design, serving as the sulfur-bearing scaffold for
Omapatrilat (BMS-186716) and related dual ACE/NEP inhibitors. The molecule's structural
integrity relies heavily on the (R)-stereocenter, which corresponds to the L-cysteine precursor
(retention of configuration during synthesis).

Structural Distinction (Critical Check)

Researchers must distinguish this compound from its non-hydroxylated analog, 3-
(tritylthio)propionic acid (CAS 27144-18-9). The presence of the C2-hydroxyl group significantly
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alters solubility, reactivity, and the chiral environment required for enzyme binding.

Common Analog
Feature Target Molecule
(Incorrect)

(R)-2-Hydroxy-3- N o
Name ) ) ] ] 3-(Tritylthio)propionic acid
(tritylthio)propanoic acid

CAS 228107-54-8 27144-18-9
Structure HOOC-CH(OH)-CH2-S-Trt HOOC-CHz2-CH2-S-Trt
Chirality (R)-Enantiomer Achiral

L ) o Polymer crosslinking / General
Application Omapatrilat / ACE Inhibitors )
S-protection

Synthesis & Stereochemical Logic

The synthesis typically proceeds from L-Cysteine (which possesses the (R)-configuration
according to Cahn-Ingold-Prelog priority rules due to the sulfur atom).

The Stereochemical Pathway

The transformation from L-Cysteine to the

-hydroxy acid involves diazotization. Unlike simple alkyl amines which often undergo inversion
(Walden inversion),

-amino acids with neighboring heteroatoms (like sulfur) often proceed with retention of
configuration due to anchimeric assistance (neighboring group participation), forming a
transient

-lactone or episulfonium intermediate that is opened by water from the same face.

H20 (Hydrolysis)
Retention of Config

Trityl Chloride (Trt-CI)
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propanoic acid

NaNO2, H2504
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Figure 1: Synthetic pathway highlighting the retention of stereochemistry from L-Cysteine.

Spectroscopic Characterization (The "Fingerprint")

To validate the structure, a multi-modal approach combining NMR, MS, and IR is required.

Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum in DMSO-d

is distinct due to the ABX coupling system formed by the chiral proton and the methylene
protons adjacent to the sulfur.

Expected
H NMR Data (400 MHz, DMSO-d

):
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Chemical Shift
( T . . Structural
Multiplicity Integration Assignment .

Insight

)
Carboxylic acid

12.5-13.0 Broad s 1H -COOH proton
(exchangeable).
Characteristic

7.20 - 7.45 Multiplet 15H Trt-Ar-H trityl aromatic
envelope.
Secondary

5.40 - 5.60 Broad s/d 1H -CH(OH)- hydroxyl
(exchangeable).
Chiral center

4.05-4.15 dd/m 1H -CH(OH)- proton (X of ABX
system).
Diastereotopic
methylene

2.35-2.55 dd 2H -CH2-S-

protons (AB
part).

Note: The methylene protons at C3 are diastereotopic due to the adjacent chiral center at C2,

appearing as a pair of doublets of doublets (dd) or a complex multiplet, often partially obscured

by the solvent peak (DMSO) if not carefully resolved.

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the trityl cation.

 lonization Mode: ESI (-) for molecular ion, ESI (+) for fragmentation.

e Molecular lon [M-H]~: m/z 363.4.

o Key Fragment [Trt]*: m/z 243.1 (Triphenylmethyl cation). This is the base peak in positive

mode and confirms the S-protection.
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e Neutral Loss: Loss of the hydroxy-propanoic acid moiety (M.W. ~106).

Molecular lon

[M+H]+ = 365.5

C-S Bond Cleavage\Neutral Loss

Trityl Cation
[Ph3C]+
m/z = 243.1

Mercapto-Lactic Acid
Fragment

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in ESI(+) MS analysis.

Infrared Spectroscopy (FT-IR)
¢ 3400 - 3500 cm~1: O-H stretch (broad, H-bonded).

3050 - 3080 cm~*: Ar-H stretch (Trityl).

1710 - 1730 cm~1: C=0 stretch (Carboxylic acid dimer).

1590, 1490 cm~1: C=C skeletal vibrations (Aromatic rings).

690 - 750 cm~1: Mono-substituted benzene out-of-plane bending (strong, diagnostic for
Trityl).

Analytical Protocols & Quality Control
Chiral HPLC Method (Enhantiomeric Purity)

Determining the enantiomeric excess (ee%) is critical, as the (S)-enantiomer is a potent
impurity that can alter drug efficacy.

¢ Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
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Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Trityl chromophore).

Acceptance Criteria: (R)-isomer > 98.0%; (S)-isomer < 0.5%.

Impurity Profile

Impurity Origin Detection Strategy
] Hydrolysis of Trt-Cl or S-Trt ]
Triphenylmethanol (Trt-OH) HPLC (Late eluting, non-polar)
group

(S)-Enanti Racemization during Chiral HPLC
-Enantiomer ira
diazotization

Oxidation of free thiol (if Trt LC-MS (Dimer mass ~210 +
falls off) 2Trt)

Disulfide Dimer

Starting material contamination
1H NMR (Missing CH-OH

signal)

3-(Tritylthio)propionic acid (Cysvs

-Ala)

Handling & Stability

o Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

« Stability: The trityl group is acid-labile. Avoid prolonged exposure to strong acids (TFA/HCI)
in protic solvents unless deprotection is intended. The compound is stable to basic
conditions used in ester hydrolysis.

e Solubility: Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Insoluble in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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